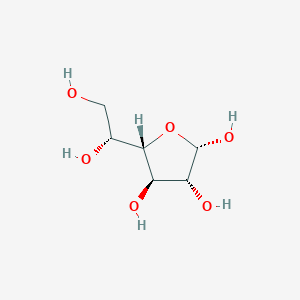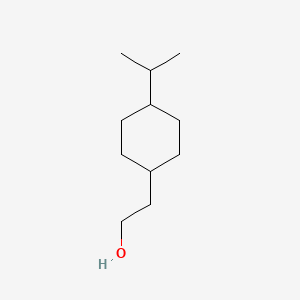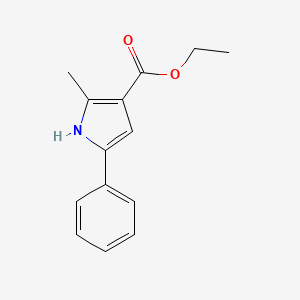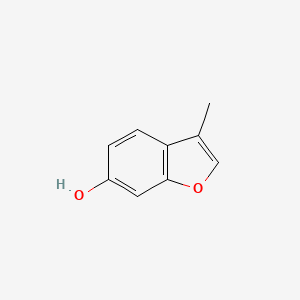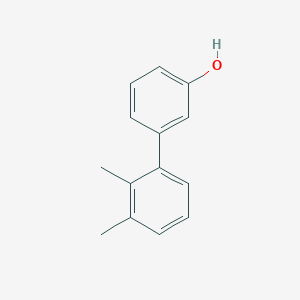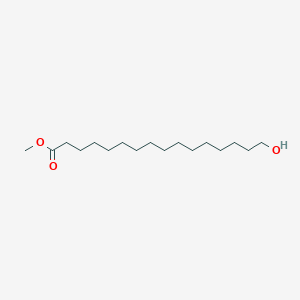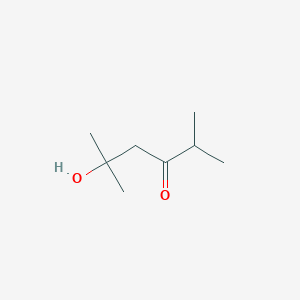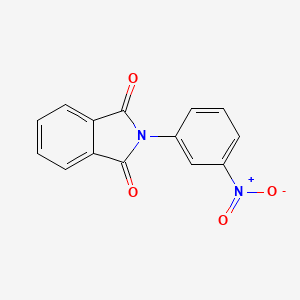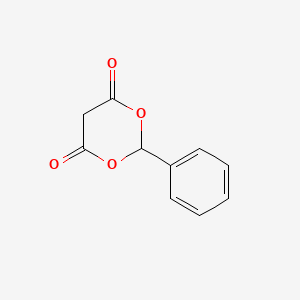
2-Phenyl-1,3-dioxane-4,6-dione
概要
説明
2-Phenyl-1,3-dioxane-4,6-dione is an organic compound with a heterocyclic core consisting of four carbon atoms and two oxygen atoms
準備方法
The synthesis of 2-Phenyl-1,3-dioxane-4,6-dione can be achieved through several methods. One common method involves the reaction of malonic acid with ketones in the presence of strong proton acids such as concentrated sulfuric acid, phosphoric acid, or p-toluenesulfonic acid . Another method includes the reaction of carbon suboxide with acetone in the presence of oxalic acid . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
化学反応の分析
2-Phenyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the compound can be oxidized to form carboxylic acids or reduced to form alcohols . Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, leading to the formation of various derivatives .
科学的研究の応用
2-Phenyl-1,3-dioxane-4,6-dione has numerous applications in scientific research. In chemistry, it is used as a reagent for synthesizing other compounds and as a building block for complex molecules . In biology and medicine, it has been studied for its potential as a selective inhibitor of certain enzymes, such as SIRT1, which is involved in the deacetylation of proteins . This compound has also shown promise in the development of new drugs for the treatment of diseases like cancer . In industry, it is used as an intermediate in the production of pharmaceuticals and other fine chemicals .
作用機序
The mechanism of action of 2-Phenyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. For instance, as a SIRT1 inhibitor, it competes with the acetyl peptide and noncompetitively interacts with NAD+, leading to the inhibition of the deacetylation process . This inhibition can result in increased acetylation levels of target proteins, affecting various cellular processes .
類似化合物との比較
2-Phenyl-1,3-dioxane-4,6-dione is similar to other compounds such as 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) and barbituric acid . it is unique in its specific structure and reactivity. While Meldrum’s acid is known for its high acidity and stability, this compound offers distinct advantages in terms of its selective inhibition of enzymes and potential therapeutic applications . Other similar compounds include dimedone and various substituted dioxane derivatives .
特性
IUPAC Name |
2-phenyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-5,10H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDGWTZFJKFKMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(OC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359038 | |
| Record name | 2-phenyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3709-16-8 | |
| Record name | 2-phenyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


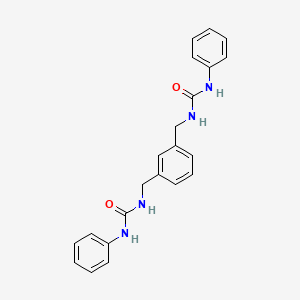
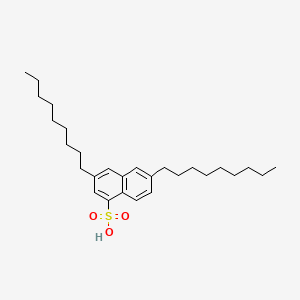
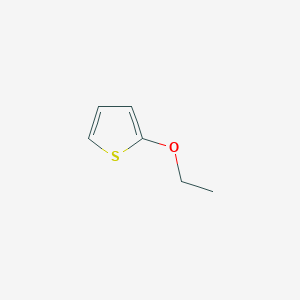
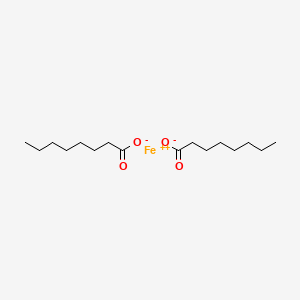
![1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one](/img/structure/B3051849.png)
